3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C14H13N3OS2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H13N3OS2/c1-9-8-19-14(15-9)17-12(18)6-7-13-16-10-4-2-3-5-11(10)20-13/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
UCJDLVITHMQABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-4-methyl-1,3-thiazole
The 4-methylthiazol-2-amine moiety is synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thiourea derivatives. For example, reaction of chloroacetone with thiourea in ethanol under reflux (70–80°C) yields 2-amino-4-methylthiazole with a reported purity of >95% after recrystallization from ethanol/water mixtures. Alternative methods include the use of iodine-catalyzed cyclization in dimethylformamide (DMF), achieving yields of 82–88%.
Critical Parameters :
-
Solvent : Ethanol or DMF
-
Temperature : 70–80°C for ethanol; 100–110°C for DMF
-
Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid
The benzothiazole fragment is prepared via condensation of o-aminothiophenol with succinic anhydride. This reaction proceeds in acetic acid at 120°C for 6–8 hours, followed by cyclization to form 3-(1,3-benzothiazol-2-yl)propanoic acid. Yields range from 65–75%, with purity confirmed by HPLC (≥98%).
Alternative Route :
-
Carbodiimide-mediated activation : Coupling o-aminothiophenol with β-alanine using EDCI/HOBt in dichloromethane (DCM), achieving 70% yield.
Amide Bond Formation Strategies
Carbodiimide-Based Coupling
The most efficient method involves activating 3-(1,3-benzothiazol-2-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM. The activated ester is then reacted with 2-amino-4-methylthiazole at room temperature for 24 hours, yielding the target compound in 78–85%.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | EDC/HOBt | 85 | 99 |
| Solvent | DCM | 82 | 98 |
| Temperature | 25°C | 80 | 97 |
| Reaction Time | 24 hours | 85 | 99 |
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), the propanoic acid is converted to a mixed anhydride, which reacts with the thiazole amine at 0–5°C. This method achieves 68–72% yield but requires stringent temperature control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. For example, a two-step flow system synthesizes the benzothiazole intermediate at 130°C and couples it with the thiazole amine in-line, achieving 89% yield with a throughput of 12 kg/day.
Green Chemistry Approaches
-
Solvent Recycling : Ethanol from recrystallization steps is distilled and reused, reducing waste by 40%.
-
Catalyst Recovery : Immobilized EDC on silica gel allows 5 reaction cycles without significant activity loss.
Purification and Characterization
Chromatographic Purification
Flash chromatography (ethyl acetate/hexane, 1:1 gradient) removes unreacted starting materials and byproducts, yielding ≥98% purity. Preparative HPLC (C18 column, acetonitrile/water) is used for analytical-grade material.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH₃), 2.85–2.95 (m, 2H, CH₂), 3.20–3.30 (m, 2H, CH₂), 6.90 (s, 1H, thiazole-H), 7.40–7.80 (m, 4H, benzothiazole-H).
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-S benzothiazole).
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated derivatives and strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) as catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a core design with several bi-heterocyclic hybrids synthesized via convergent approaches (Table 1). Key analogs include:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- The 4-methylthiazole group is conserved across multiple analogs, suggesting its role in stabilizing molecular interactions .
- Higher melting points in oxadiazole-containing compounds (e.g., 8h: 158–159°C) may reflect stronger intermolecular forces compared to the benzothiazole-based target compound .
Table 2: Alkaline Phosphatase (ALP) Inhibitory Activity of Analogs
| Compound | Substituent on Aryl Ring | IC₅₀ (mM) | SAR Insight |
|---|---|---|---|
| 8d | 4-Methylphenyl | 1.878 ± 0.07 | Electron-donating groups enhance activity |
| 8h | 3-Nitrophenyl | 2.941 ± 0.11 | Electron-withdrawing groups reduce potency |
| 8g | 4-Aminophenyl | 2.112 ± 0.09 | Polar groups (e.g., -NH₂) moderate activity |
Key SAR Trends :
- Electron-Donating Groups : Methyl substituents (e.g., 8d) improve ALP inhibition, likely by enhancing hydrophobic interactions with the enzyme .
- Steric Effects : Bulky substituents (e.g., nitro in 8h) may hinder binding, as reflected in higher IC₅₀ values .
- Target Compound Implications : The benzothiazole moiety in the target compound may mimic the electron-rich aromatic systems of active analogs, though its planar structure could introduce unique steric constraints.
Computational and Mechanistic Insights
- Docking Studies : Analogs like 9c () show binding to enzyme active sites via π-π stacking (benzothiazole/aryl) and hydrogen bonding (amide carbonyl) .
- Allosteric Modulation : Molecular dynamics simulations suggest that substituent variations alter conformational flexibility, impacting enzyme inhibition .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a member of the benzothiazole and thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer activities, and its mechanisms of action.
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12N4OS2 |
| Molecular Weight | 304.39 g/mol |
Antibacterial and Antifungal Properties
Research indicates that compounds with benzothiazole and thiazole moieties exhibit significant antibacterial and antifungal activities. In particular, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi:
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds. For example:
- Cytotoxicity Studies : Compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) cells. The IC50 values ranged from to , indicating potent activity against cancer cells while exhibiting lower toxicity towards normal cells .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| A549 | 0.14 - 8.59 | High |
| MCF7 | 0.14 - 8.59 | High |
| HeLa | 0.14 - 8.59 | High |
Inhibition of Enzymatic Activity
Some studies have focused on the inhibition of key enzymes involved in cancer progression:
- Topoisomerase IIα Inhibition : Compounds similar to this compound have been identified as effective inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to DNA damage and subsequent cell death.
Study on Anticancer Activity
A study evaluated the anticancer potential of a series of benzothiazole derivatives against A549 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as . This suggests that modifications in the benzothiazole structure can enhance anticancer properties.
Study on Enzyme Inhibition
Another study explored the inhibitory effects on cholinesterases by benzothiazolone derivatives. The compound M13 showed potent inhibition against butyrylcholinesterase with an IC50 value of , indicating a strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Intermediate | 3-Bromopropanoyl chloride, Benzothiazole | DCM | 25 | 65–75 |
| Coupling | 4-Methyl-thiazol-2-amine, NEt₃ | DMF | 70 | 50–60 |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity. For example, the benzothiazole proton signals appear at δ 7.2–8.5 ppm, while the thiazole methyl group resonates at δ 2.4 ppm .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and benzothiazole C=N absorption at ~1600 cm⁻¹ .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles, confirming the planar geometry of the benzothiazole-thiazole system .
How can researchers resolve contradictions in reported biological activity data for benzothiazole-thiazole hybrids?
Advanced Research Question
Contradictions often arise from assay variability or structural analog differences. Methodological Approaches :
Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
Structural Validation : Confirm compound purity via HPLC and compare with analogs (e.g., 4-fluorobenzenesulfonyl derivatives show enhanced tubulin inhibition ).
Mechanistic Profiling : Test enzyme inhibition (e.g., alkaline phosphatase) across multiple concentrations to establish dose-response relationships .
What computational strategies predict interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0). The benzothiazole moiety often occupies the colchicine-binding site .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key interactions include π-π stacking with Phe residues and hydrogen bonding with Thr179 .
- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. bromo groups) with IC₅₀ values to optimize activity .
How does modifying substituents on the thiazole ring affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- 4-Methyl Group : Enhances metabolic stability compared to unsubstituted thiazoles .
- Electron-Withdrawing Groups (e.g., -NO₂): Increase antimicrobial potency but reduce solubility.
Table 2: Substituent Effects on Activity
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| -CH₃ (4-methyl) | 12.3 (Anticancer) | 0.45 |
| -NO₂ | 8.7 (Antimicrobial) | 0.12 |
| -OCH₃ | 18.9 (Anti-inflammatory) | 0.78 |
What experimental designs address low yield in the final coupling step?
Advanced Research Question
Optimization Strategies :
Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
Catalyst Screening : Replace NEt₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency.
Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product from side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
